molecular formula C28H24N2O5S B13342676 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-((R)-sulfinamoyl)naphthalen-2-yl)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-((R)-sulfinamoyl)naphthalen-2-yl)propanoic acid

Cat. No.: B13342676
M. Wt: 500.6 g/mol
InChI Key: GRLWRXHZRMVUOP-FDLYHPRCSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-(®-sulfinamoyl)naphthalen-2-yl)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a fluorenyl group, a sulfinamoyl group, and a naphthyl group. The stereochemistry of the compound is defined by the (S) and ® configurations, which play a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-(®-sulfinamoyl)naphthalen-2-yl)propanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The process often starts with the preparation of the fluorenylmethoxycarbonyl (Fmoc) protected amino acid, followed by the introduction of the sulfinamoyl and naphthyl groups under controlled conditions. Common reagents used in these reactions include Fmoc chloride, sulfinyl chlorides, and naphthyl derivatives. The reaction conditions may involve the use of organic solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity material suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-(®-sulfinamoyl)naphthalen-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinamoyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinamoyl group may yield sulfonyl derivatives, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-(®-sulfinamoyl)naphthalen-2-yl)propanoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and as a probe for studying biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-(®-sulfinamoyl)naphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-(®-sulfonyl)naphthalen-2-yl)propanoic acid
  • ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-((S)-sulfinamoyl)naphthalen-2-yl)propanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-(®-sulfinamoyl)phenyl)propanoic acid

Uniqueness

The uniqueness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-(®-sulfinamoyl)naphthalen-2-yl)propanoic acid lies in its specific stereochemistry and the presence of both fluorenyl and naphthyl groups

Properties

Molecular Formula

C28H24N2O5S

Molecular Weight

500.6 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-sulfinamoylnaphthalen-2-yl)propanoic acid

InChI

InChI=1S/C28H24N2O5S/c29-36(34)20-12-11-18-13-17(9-10-19(18)15-20)14-26(27(31)32)30-28(33)35-16-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-13,15,25-26H,14,16,29H2,(H,30,33)(H,31,32)/t26-,36?/m0/s1

InChI Key

GRLWRXHZRMVUOP-FDLYHPRCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC5=C(C=C4)C=C(C=C5)S(=O)N)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC5=C(C=C4)C=C(C=C5)S(=O)N)C(=O)O

Origin of Product

United States

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